molecular formula C19H18N2O3S3 B2687343 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate CAS No. 483966-79-6

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate

Cat. No.: B2687343
CAS No.: 483966-79-6
M. Wt: 418.54
InChI Key: LMYUFDSQIVSEED-UHFFFAOYSA-M
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Description

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a chemical compound with the molecular formula C19H18N2O3S3 and a molecular weight of 418.54. It belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

Thiazoles, including this compound, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Derivative Formation

  • Heterocyclic Compound Synthesis : This compound is utilized in the synthesis of new heterocycles with dicoordinated phosphorus. These include 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole and its 5,6-dihydro and benzo derivatives, characterized by various NMR spectra techniques (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).

  • Synthesis of Antimicrobial Compounds : Novel triazolo-thiadiazoles with benzofuran and pyrazole moieties have been synthesized using a cyclocondensation reaction. These compounds displayed promising antimicrobial activities against certain bacterial strains (Idrees, Kola, & Siddiqui, 2019).

  • Anticancer Activity : Some fluorinated triazolo-thiadiazoles, synthesized using similar thiazole derivatives, have shown moderate to good antiproliferative potency against various cancer cell lines, suggesting potential for anticancer drug development (Chowrasia et al., 2017).

  • Dye Synthesis : The compound is used in the synthesis of thia- and quinomonomethylidyne-cyanine dyes. These dyes have absorption spectra similar to those obtained from thiazolo[3,4-a]pyrimidine (Mikitenko & Romanov, 1983).

Biochemical and Pharmacological Studies

  • Biochemical Inhibitors : Derivatives of this compound have been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Apoptosis Induction in Cancer Cells : Novel synthesized thiazole derivatives have been studied for apoptosis induction in human leukemia cells, suggesting potential use in targeted cancer therapies (Finiuk et al., 2019).

Properties

IUPAC Name

benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUFDSQIVSEED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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